REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[NH:12][C:13]([CH3:24])=[C:14]([CH2:17][CH2:18][CH2:19][O:20][C:21](=[O:23])[CH3:22])[C:15]=1[CH3:16])=[O:10])C1C=CC=CC=1>C1COCC1.[Pd]>[C:21]([O:20][CH2:19][CH2:18][CH2:17][C:14]1[C:15]([CH3:16])=[C:11]([C:9]([OH:10])=[O:8])[NH:12][C:13]=1[CH3:24])(=[O:23])[CH3:22]
|
Name
|
4-(3-Acetoxypropyl)-3,5-dimethylpyrrole-2-carboxylic acid benzyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1NC(=C(C1C)CCCOC(C)=O)C
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Name
|
( 5 )
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Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
to stir under hydrogen gas overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was evacuated until the solvent
|
Type
|
CUSTOM
|
Details
|
The reaction flask was again evacuated until the solvent
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the palladium/carbon, and THF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the solids
|
Type
|
CUSTOM
|
Details
|
Most of the THF was evaporated off
|
Type
|
ADDITION
|
Details
|
after which hexanes were added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring, to the solution
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCC=1C(=C(NC1C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |